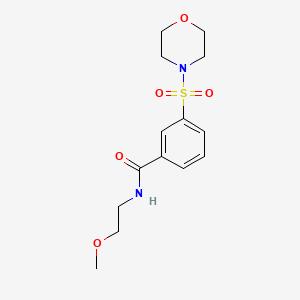
N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide
Overview
Description
N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a methoxyethyl group and a morpholine-4-sulfonyl group, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution, where a suitable methoxyethyl halide reacts with the benzamide core.
Attachment of the Morpholine-4-sulfonyl Group: The final step involves the sulfonylation of the morpholine ring, which is then attached to the benzamide core through a sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the methoxyethyl group may enhance the compound’s solubility and bioavailability. The benzamide core provides a stable scaffold for these interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-4-(morpholine-4-sulfonyl)thiophene-2-carboxamide: A structurally similar compound with a thiophene ring instead of a benzene ring.
2-Chloro-N-(2-methoxyethyl)-5-(4-morpholinylsulfonyl)benzamide: Another related compound with a chloro substituent on the benzene ring.
Uniqueness
N-(2-methoxyethyl)-3-(morpholine-4-sulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxyethyl and morpholine-4-sulfonyl groups on the benzamide core differentiates it from other similar compounds, potentially leading to unique applications and mechanisms of action.
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-20-8-5-15-14(17)12-3-2-4-13(11-12)22(18,19)16-6-9-21-10-7-16/h2-4,11H,5-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTPNZARSVTSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide](/img/structure/B4463221.png)
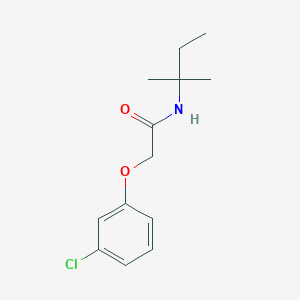
![N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4463233.png)
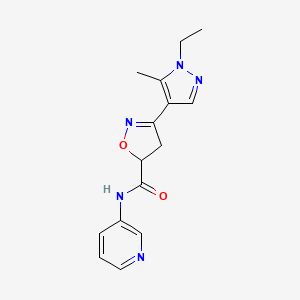
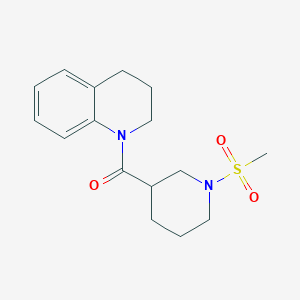
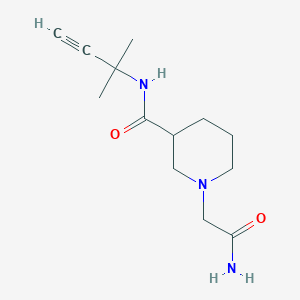
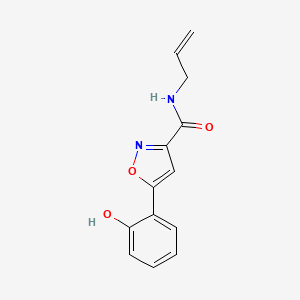
![1-METHANESULFONYL-N-[3-(N-METHYLMETHANESULFONAMIDO)PHENYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4463264.png)
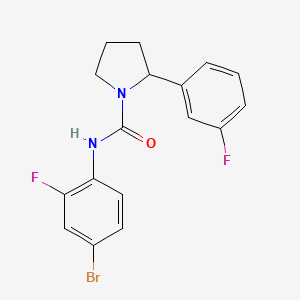
![N-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}naphthalene-2-sulfonamide](/img/structure/B4463270.png)
![N-[3-(4-fluorophenyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4463275.png)
![Ethyl 4-{[2-(5-methyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}benzoate](/img/structure/B4463277.png)
![3-CHLORO-4-METHOXY-N-{[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B4463284.png)
![N-(4-ethylphenyl)-N-[4-oxo-4-(pyrrolidin-1-yl)butyl]methanesulfonamide](/img/structure/B4463298.png)
